molecular formula C12H11NOS B12602280 4-(3-Methoxyphenyl)sulfanylpyridine CAS No. 646511-35-5

4-(3-Methoxyphenyl)sulfanylpyridine

Cat. No.: B12602280
CAS No.: 646511-35-5
M. Wt: 217.29 g/mol
InChI Key: BEEUFMRPMBNRFN-UHFFFAOYSA-N
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Description

4-(3-Methoxyphenyl)sulfanylpyridine is an organic compound characterized by a pyridine ring substituted with a 3-methoxyphenyl group and a sulfanyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Methoxyphenyl)sulfanylpyridine typically involves the reaction of 3-methoxythiophenol with 4-chloropyridine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Methoxyphenyl)sulfanylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

4-(3-Methoxyphenyl)sulfanylpyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-(3-Methoxyphenyl)sulfanylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl group can participate in redox reactions, while the methoxy group can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • 4-(4-Methoxyphenyl)sulfanylpyridine
  • 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines

Comparison: 4-(3-Methoxyphenyl)sulfanylpyridine is unique due to the position of the methoxy group on the phenyl ring, which can influence its reactivity and binding properties. Compared to 4-(4-Methoxyphenyl)sulfanylpyridine, the 3-methoxy derivative may exhibit different electronic and steric effects, leading to variations in its chemical behavior and biological activity .

Properties

CAS No.

646511-35-5

Molecular Formula

C12H11NOS

Molecular Weight

217.29 g/mol

IUPAC Name

4-(3-methoxyphenyl)sulfanylpyridine

InChI

InChI=1S/C12H11NOS/c1-14-10-3-2-4-12(9-10)15-11-5-7-13-8-6-11/h2-9H,1H3

InChI Key

BEEUFMRPMBNRFN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)SC2=CC=NC=C2

Origin of Product

United States

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